molecular formula C21H30N4O B6981698 N-[1-[4-(2-methylimidazol-1-yl)phenyl]ethyl]-1-(oxolan-3-yl)piperidin-4-amine

N-[1-[4-(2-methylimidazol-1-yl)phenyl]ethyl]-1-(oxolan-3-yl)piperidin-4-amine

Cat. No.: B6981698
M. Wt: 354.5 g/mol
InChI Key: SDXFSWYCJLTDFY-UHFFFAOYSA-N
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Description

N-[1-[4-(2-methylimidazol-1-yl)phenyl]ethyl]-1-(oxolan-3-yl)piperidin-4-amine is a complex organic compound featuring a piperidine ring, an oxolane ring, and a substituted imidazole group

Properties

IUPAC Name

N-[1-[4-(2-methylimidazol-1-yl)phenyl]ethyl]-1-(oxolan-3-yl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O/c1-16(18-3-5-20(6-4-18)25-13-10-22-17(25)2)23-19-7-11-24(12-8-19)21-9-14-26-15-21/h3-6,10,13,16,19,21,23H,7-9,11-12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDXFSWYCJLTDFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC=C(C=C2)C(C)NC3CCN(CC3)C4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[4-(2-methylimidazol-1-yl)phenyl]ethyl]-1-(oxolan-3-yl)piperidin-4-amine typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[1-[4-(2-methylimidazol-1-yl)phenyl]ethyl]-1-(oxolan-3-yl)piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic substitution reactions can occur at the oxolane ring or the imidazole group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted imidazole or oxolane derivatives.

Scientific Research Applications

N-[1-[4-(2-methylimidazol-1-yl)phenyl]ethyl]-1-(oxolan-3-yl)piperidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of N-[1-[4-(2-methylimidazol-1-yl)phenyl]ethyl]-1-(oxolan-3-yl)piperidin-4-amine involves its interaction with specific molecular targets. The imidazole group can bind to metal ions or enzymes, modulating their activity. The piperidine and oxolane rings contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-[1-[4-(2-methylimidazol-1-yl)phenyl]ethyl]-1-(oxolan-3-yl)piperidine: Lacks the amine group, resulting in different reactivity and applications.

    N-[1-[4-(2-methylimidazol-1-yl)phenyl]ethyl]-1-(oxolan-3-yl)pyrrolidine: Contains a pyrrolidine ring instead of a piperidine ring, affecting its chemical properties.

Uniqueness

N-[1-[4-(2-methylimidazol-1-yl)phenyl]ethyl]-1-(oxolan-3-yl)piperidin-4-amine is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

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